3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with sec-butyl and propoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the sec-butyl and propoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives with different substituents on the aromatic rings. Examples include:
- 3-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 3-(4-isopropylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
The uniqueness of 3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties may result in unique biological activity or material characteristics that differentiate it from other similar compounds.
Properties
Molecular Formula |
C27H30N2O2 |
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Molecular Weight |
414.5g/mol |
IUPAC Name |
3-(4-butan-2-ylphenyl)-2-(4-propoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H30N2O2/c1-4-18-31-23-16-12-21(13-17-23)26-28-25-9-7-6-8-24(25)27(30)29(26)22-14-10-20(11-15-22)19(3)5-2/h6-17,19,26,28H,4-5,18H2,1-3H3 |
InChI Key |
HWCRCADETHWXDQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(C)CC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(C)CC |
Origin of Product |
United States |
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